molecular formula C14H6ClF3N2O B1458962 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile CAS No. 1823183-67-0

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile

Cat. No.: B1458962
CAS No.: 1823183-67-0
M. Wt: 310.66 g/mol
InChI Key: DGWJRNITXBZAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile is a chemical compound characterized by the presence of a trifluoromethyl group, a chlorinated picolinoyl moiety, and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Picolinoyl Intermediate: The synthesis begins with the chlorination of picolinic acid to form 3-chloro-5-(trifluoromethyl)picolinic acid.

    Coupling with Benzonitrile: The picolinic acid derivative is then coupled with benzonitrile under specific conditions, often involving a catalyst such as palladium and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorinated picolinoyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-(trifluoromethyl)phenyl)pyridine
  • 4-(3-Chloro-5-(trifluoromethyl)phenyl)benzonitrile
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile

Uniqueness

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile is unique due to the combination of its trifluoromethyl group, chlorinated picolinoyl moiety, and benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF3N2O/c15-11-5-10(14(16,17)18)7-20-12(11)13(21)9-3-1-8(6-19)2-4-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWJRNITXBZAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157868
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823183-67-0
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823183-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.